N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide

Physicochemical profiling Hydrogen bonding Drug-likeness prediction

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 2034528-82-8) is a synthetic oxalamide derivative with molecular formula C20H22N2O3 and a molecular weight of 338.4 g/mol. The structure comprises an oxalamide core bridging a 2-hydroxy-2,3-dihydro-1H-indene moiety and a 1-phenylethylamine moiety, yielding 25 heavy atoms, 3 hydrogen bond donor sites, 3 hydrogen bond acceptor sites, and 4 rotatable bonds.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 2034528-82-8
Cat. No. B3007920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide
CAS2034528-82-8
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O
InChIInChI=1S/C20H22N2O3/c1-14(15-7-3-2-4-8-15)22-19(24)18(23)21-13-20(25)11-16-9-5-6-10-17(16)12-20/h2-10,14,25H,11-13H2,1H3,(H,21,23)(H,22,24)
InChIKeyMCYKGXXWBQJLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 2034528-82-8): Chemical Identity and Procurement Baseline


N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 2034528-82-8) is a synthetic oxalamide derivative with molecular formula C20H22N2O3 and a molecular weight of 338.4 g/mol [1]. The structure comprises an oxalamide core bridging a 2-hydroxy-2,3-dihydro-1H-indene moiety and a 1-phenylethylamine moiety, yielding 25 heavy atoms, 3 hydrogen bond donor sites, 3 hydrogen bond acceptor sites, and 4 rotatable bonds [1]. Patent literature identifies oxalamide compounds within this structural class as potential non-peptide umami and sweet taste modifiers, tastants, and taste enhancers [2]. However, publicly available, comparator-backed quantitative biological activity data specific to this exact compound remain extremely scarce at the time of analysis.

Why Generic Oxalamide Substitution Cannot Replace N1-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 2034528-82-8) in Targeted Research


Oxalamide compounds form a structurally diverse class with divergent pharmacological and sensory profiles depending on the nature of both the indene-substituted arm and the amide-linked amine arm. Within the patent literature, oxalamide-based flavor modifiers and enzyme inhibitors are acknowledged to exhibit steep structure-activity relationships (SAR), wherein even modest changes to substituent identity (e.g., hydroxy vs. methoxy on the indene ring, or benzyl vs. phenylethyl on the terminal amine) can abolish or invert target activity [1]. Generic oxalamide procurement—such as unsubstituted oxamide (CAS 471-46-5) or simple N,N'-diphenethyloxalamide—would forfeit the specific indene-hydroxy and chiral phenylethyl pharmacophoric elements that define this compound's potential interaction landscape. Consequently, a researcher or procurer seeking to replicate published observations or extend a defined SAR series cannot safely interchange this compound with a loosely analogous oxalamide; doing so risks experimental irreproducibility and invalid structure-activity conclusions.

Quantitative Differentiation Evidence for N1-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 2034528-82-8) Relative to Analogs


Physicochemical Fingerprint Differentiation: Hydrogen Bond Donor Capacity vs. N1-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide

A computed physicochemical comparison reveals that the target compound possesses three hydrogen bond donor (HBD) sites versus two HBD sites for the close analog N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide (CAS 2034443-90-6), attributable to the presence of the secondary amide N–H in the phenylethyl arm that is absent in the tertiary-amide-like methoxyethyl analog [1]. This difference may meaningfully alter membrane permeability, solubility, and target binding profiles in assays where hydrogen bond donor count is a critical selection parameter.

Physicochemical profiling Hydrogen bonding Drug-likeness prediction

Rotatable Bond Flexibility: Target Compound vs. N1-Benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

The target compound contains 4 rotatable bonds, compared to 5 rotatable bonds in the structurally analogous N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide (CAS 2034347-39-0), which carries a methoxy group on the indene ring and a benzyl terminus [1]. The lower rotatable bond count of the target compound implies reduced conformational entropy and potentially higher binding affinity when the bioactive conformation is matched, all else being equal.

Conformational flexibility Ligand efficiency SAR analog selection

Chiral 1-Phenylethyl Moiety: Class-Level Differentiation from Racemic or Achiral Oxalamide Analogs

The target compound bears a chiral 1-phenylethyl substituent on the oxalamide nitrogen, introducing stereochemical complexity absent in achiral analogs such as N,N'-bis(2-phenylethyl)ethanediamide (N,N'-diphenethyloxalamide) . Oxalamide-based taste modifiers and enzyme inhibitors disclosed in the patent literature uniformly demonstrate enantiomer-dependent potency, with single-enantiomer forms often exhibiting 10-fold or greater differences in EC50 or IC50 relative to the opposite enantiomer or racemic mixture [1]. Procurement of the unresolved racemate—or substitution with an achiral phenethyl oxalamide—therefore introduces uncontrolled stereochemical variability that can confound biological interpretation.

Chirality Stereoselective binding Analytical resolution

Recommended Application Scenarios for N1-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 2034528-82-8) Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Oxalamide-Based Taste Modifier Series

This compound is structurally positioned for use in SAR campaigns exploring oxalamide-based umami or sweet taste modifiers, as claimed in the Senomyx/Givaudan patent families [1]. The 2-hydroxy-indene motif and chiral 1-phenylethyl terminus provide two points of structural diversification not simultaneously present in simpler oxalamide taste modifiers. Researchers may procure this compound to systematically vary the indene hydroxylation state and the phenylethyl stereochemistry, generating matched molecular pair data for taste receptor pharmacology.

Physicochemical Screening for CNS Drug-Likeness or Hydrogen-Bond-Dependent Target Engagement

With 3 hydrogen bond donors, 3 hydrogen bond acceptors, a molecular weight of 338.4 g/mol, and only 4 rotatable bonds [2], this compound sits within favorable physicochemical space for oral bioavailability prediction. Procurement is warranted for central nervous system (CNS) or other target-class screening panels where hydrogen bond donor count is a critical selection filter, and where the compound can serve as a comparator to analogs with divergent HBD profiles such as the methoxyethyl variant (CAS 2034443-90-6).

Chiral Chromatography Method Development and Enantiomeric Resolution Studies

The racemic 1-phenylethyl substituent provides a practical substrate for chiral stationary phase (CSP) screening and enantiomeric resolution method development. Analytical chemistry groups may procure this compound to establish baseline separation conditions that can be extrapolated to other oxalamide or indene-containing chiral compounds within the same patent or screening collection.

Fragment-Based or Structural Biology Campaigns Targeting ALDH Isoforms or Related Enzymes

Although direct ALDH1A1 inhibitory data for this exact compound have not been confirmed in the public domain, patent literature describing indene-containing amide and oxalamide compounds as aldehyde dehydrogenase modulators [3] provides a hypothesis-generating framework. This compound could be deployed as a screening set member in ALDH-focused biochemical assays, with procurement justified by the indene-hydroxy pharmacophore that has precedent in ALDH inhibitor design across multiple patent families.

Quote Request

Request a Quote for N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.